3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a sulfonamide and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent substitution reactions. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would also be beneficial.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide and pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic heptene ring with sulfonamide and pyrimidine groups This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C21H22N4O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O5S/c1-11-9-17(23-12(2)22-11)25-31(29,30)16-7-5-15(6-8-16)24-20(26)18-13-3-4-14(10-13)19(18)21(27)28/h3-9,13-14,18-19H,10H2,1-2H3,(H,24,26)(H,27,28)(H,22,23,25) |
InChI Key |
JWKHEYBKKYDHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
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